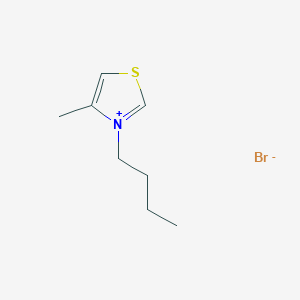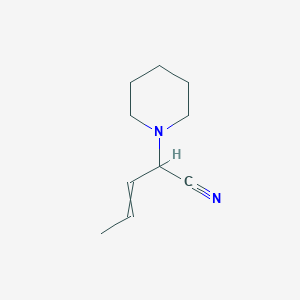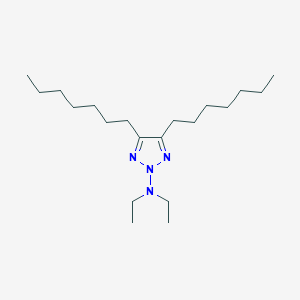
3-Butyl-4-methyl-1,3-thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-4-methyl-1,3-thiazol-3-ium bromide is a heterocyclic organic compound belonging to the thiazole family Thiazoles are five-membered rings containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-methyl-1,3-thiazol-3-ium bromide typically involves the reaction of 4-methylthiazole with butyl bromide under specific conditions. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation techniques can also enhance the efficiency of the synthesis process by reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-methyl-1,3-thiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Butyl-4-methyl-1,3-thiazol-3-ium bromide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 3-Butyl-4-methyl-1,3-thiazol-3-ium bromide involves its interaction with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial effects by disrupting the metabolic processes of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-Butyl-4-methyl-1,3-thiazol-3-ium bromide is unique due to its specific butyl and methyl substitutions on the thiazole ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
97745-75-0 |
|---|---|
Molecular Formula |
C8H14BrNS |
Molecular Weight |
236.17 g/mol |
IUPAC Name |
3-butyl-4-methyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C8H14NS.BrH/c1-3-4-5-9-7-10-6-8(9)2;/h6-7H,3-5H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WRPRSOSWIVAYPR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CSC=C1C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
